Cas no 1401665-22-2 ([(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester)
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester Chemical and Physical Properties
Names and Identifiers
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- [(S)-1-((s)-2-amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
- Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate
- AM97607
- [(S)-1-((S)-2-Amino-3-methylbutyryl)pyrrolidin-3-yl]carbamic acid benzyl ester
- [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
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- Inchi: 1S/C17H25N3O3/c1-12(2)15(18)16(21)20-9-8-14(10-20)19-17(22)23-11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11,18H2,1-2H3,(H,19,22)/t14-,15-/m0/s1
- InChI Key: GWTVYWBLQDSLGZ-GJZGRUSLSA-N
- SMILES: O=C([C@H](C(C)C)N)N1CC[C@@H](C1)NC(=O)OCC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 408
- Topological Polar Surface Area: 84.7
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM502437-1g |
Benzyl((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate |
1401665-22-2 | 97% | 1g |
$1378 | 2023-01-02 | |
| Fluorochem | 083922-500mg |
S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester |
1401665-22-2 | 500mg |
£694.00 | 2022-02-28 |
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
Comprehensive Analysis of [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS No. 1401665-22-2)
The compound [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester, identified by its CAS No. 1401665-22-2, is a highly specialized chiral molecule with significant potential in pharmaceutical research and development. Its unique structure, featuring a pyrrolidine ring and a benzyl ester group, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its stereochemistry, as the (S)-configuration at multiple centers can influence its biological activity and selectivity.
In recent years, the demand for chiral building blocks like [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester has surged due to advancements in asymmetric synthesis and drug discovery. This compound aligns with the growing trend of precision medicine, where molecular specificity is critical for targeting diseases with minimal side effects. Its amino acid derivative nature also positions it as a candidate for peptide-based therapeutics, a field gaining traction for its potential in treating metabolic disorders and neurodegenerative diseases.
The synthesis and application of CAS No. 1401665-22-2 often involve green chemistry principles, addressing the pharmaceutical industry's push toward sustainable practices. Questions like "How to optimize the yield of [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester?" or "What are its stability conditions?" are frequently searched in scientific databases, reflecting its relevance in process chemistry. Additionally, its compatibility with enzymatic catalysis is a hot topic, as biocatalysis offers eco-friendly routes to complex molecules.
From a structural perspective, the benzyl ester moiety in 1401665-22-2 provides a protective group strategy, enabling selective deprotection in multi-step syntheses. This feature is crucial for designing prodrugs or modifying pharmacokinetic properties. The compound's pyrrolidine core is another highlight, as this heterocycle is prevalent in FDA-approved drugs, particularly those targeting central nervous system (CNS) disorders. Researchers are exploring its potential in neuroprotection and cognitive enhancement, areas with high unmet medical needs.
Analytical characterization of [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester typically involves techniques like HPLC, NMR, and mass spectrometry, ensuring purity and confirming stereochemical integrity. These methods are essential for quality control, especially when the compound is used in GMP-compliant manufacturing. The rise of AI-driven drug design has further amplified interest in such molecules, as computational models can predict their interactions with biological targets, accelerating lead optimization.
In summary, CAS No. 1401665-22-2 represents a versatile and scientifically intriguing compound with broad applications in modern drug development. Its chiral purity, functional group diversity, and alignment with sustainable chemistry trends make it a focal point for both academic and industrial research. As the pharmaceutical landscape evolves, this molecule is poised to play a pivotal role in addressing complex therapeutic challenges.
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